

# S2101 Regimen vs. Alternative Therapies for Refractory Melanoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S2101    |           |
| Cat. No.:            | B1139106 | Get Quote |

For researchers and drug development professionals navigating the challenging landscape of refractory melanoma, a clear understanding of the current and emerging therapeutic options is paramount. This guide provides a detailed comparison of the investigational **S2101** regimen against established and novel treatments for patients with melanoma that has progressed on prior therapies, particularly immune checkpoint inhibitors.

## Overview of S2101 (Cabozantinib and Nivolumab)

The **S2101** clinical trial (NCT05136196), also known as BiCaZO, is a phase II study evaluating the combination of cabozantinib and nivolumab. This regimen is being investigated in patients with advanced solid tumors, including melanoma, that are refractory to anti-PD-1 therapy.[1][2] [3] The trial aims to determine the overall response rate (ORR) and is also focused on biomarker stratification, using tumor mutation burden (TMB) and gene expression profiling (GEP) to identify patients most likely to benefit.[1][2]

Mechanism of Action: The **S2101** regimen combines two distinct mechanisms. Nivolumab is a programmed death-1 (PD-1) blocking antibody that enhances the body's T-cell-mediated anti-tumor response.[4] Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and AXL, which are involved in tumor cell proliferation, angiogenesis, and immune suppression. The combination is hypothesized to have a synergistic effect by simultaneously targeting tumor cells and modulating the tumor microenvironment to be more susceptible to immunotherapy.



## Comparative Efficacy of Treatments for Refractory Melanoma

The following table summarizes the efficacy data from key clinical trials for various treatments used in refractory melanoma. It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations and study designs.



| Treatment<br>Regimen                   | Clinical<br>Trial                         | Patient<br>Population                          | Objective<br>Response<br>Rate (ORR)               | Median Progressio n-Free Survival (PFS)    | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------------------|-------------------------------------------|------------------------------------------------|---------------------------------------------------|--------------------------------------------|---------------------------------------|
| S2101<br>(Cabozantinib<br>+ Nivolumab) | S2101<br>(BiCaZO)                         | PD-1<br>Refractory<br>Melanoma                 | Data not yet<br>available                         | Data not yet<br>available                  | Data not yet<br>available             |
| Ipilimumab +<br>Nivolumab              | CheckMate<br>037<br>(subgroup) /<br>S1616 | PD-1<br>Refractory<br>Melanoma                 | 28% - 31%[5]<br>[6]                               | 3.7 months                                 | 11.3 months                           |
| Pembrolizum ab + Low- Dose Ipilimumab  | Phase II<br>(Luke et al.)                 | Anti-PD-1/L1<br>Failure                        | 29%[7][8]                                         | 5.0 months[8]                              | 24.7<br>months[8]                     |
| Lifileucel (TIL<br>Therapy)            | C-144-01                                  | Heavily Pretreated (including PD-1 inhibitors) | 31.4%[9][10]                                      | Not Reached (at 33.1 months follow-up)[11] | 13.9<br>months[9]                     |
| Relatlimab +<br>Nivolumab              | RELATIVITY-<br>020                        | PD-1<br>Refractory<br>Melanoma                 | 12.0% (in patients with 1 prior PD-1 regimen)[12] | 2.1<br>months[12]                          | Not Reported                          |
| Dabrafenib +<br>Trametinib             | TraMel-WT                                 | BRAF/NRAS<br>wild-type, ICI-<br>Refractory     | 29.2%<br>(cORR)[13]                               | 13.3<br>weeks[13]                          | 54.3<br>weeks[13]                     |

## **Experimental Protocols and Methodologies**

A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are summaries of the methodologies for the **S2101** regimen and key comparator



treatments.

## S2101 (Cabozantinib + Nivolumab) - BiCaZO Trial

- Study Design: A phase II, open-label, multi-cohort study.[1][2][3]
- Patient Population: Patients with histologically confirmed unresectable or metastatic melanoma that has progressed on a PD-1 checkpoint inhibitor-based therapy.[3]
- Intervention: Participants receive a combination of cabozantinib and nivolumab.[14]
- Primary Endpoints: To evaluate the feasibility of molecular characterization based on TMB for patient stratification and to determine the overall response rate (ORR).[2]
- Biomarker Analysis: Tumor biopsies are collected for TMB and gene expression profiling (Tumor Inflammation Score - TIS) to stratify patients.[2]

### **Ipilimumab + Nivolumab for PD-1 Refractory Melanoma**

- Study Design: A randomized, multicenter phase II trial (NCT02731729).[5]
- Patient Population: Patients with advanced melanoma with progressive disease after PD-1 blockade.[5]
- Intervention: Patients were randomized to receive either nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) or ipilimumab (3 mg/kg) alone, every 3 weeks for up to four doses.[5]
- Primary Endpoint: Overall response rate by week 18.[5]

## Lifileucel (TIL Therapy) - C-144-01 Trial

- Study Design: A phase II, multicenter, multicohort, open-label study (NCT02360579).[9][11]
   [15]
- Patient Population: Patients with advanced melanoma that had progressed on or after immune checkpoint inhibitor and, if applicable, BRAF/MEK targeted therapy.[9][11]
- Methodology:



- Tumor Resection: A tumor lesion is surgically resected from the patient.
- TIL Manufacturing: The resected tumor is shipped to a central facility where tumorinfiltrating lymphocytes are isolated and expanded ex vivo over a 22-day period. The final product, lifileucel, is cryopreserved.[16]
- Lymphodepletion: Prior to lifileucel infusion, the patient undergoes a nonmyeloablative
   lymphodepletion regimen consisting of cyclophosphamide and fludarabine.[9]
- Lifileucel Infusion: A single infusion of the cryopreserved lifileucel is administered.
- IL-2 Administration: Following the infusion, patients receive up to six doses of high-dose interleukin-2 (IL-2) to support the proliferation and activity of the infused TILs.[9]
- Primary Endpoint: Objective response rate assessed by an independent review committee using RECIST v1.1.[9]

Visualizing Treatment Mechanisms and Workflows Signaling Pathway of Dabrafenib and Trametinib in BRAF-Mutant Melanoma



#### MAPK Signaling Pathway Inhibition in BRAF-Mutant Melanoma





#### S2101 (BiCaZO) Clinical Trial Workflow







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Testing Biomarkers and Immunotherapy Drugs for People with Advanced Melanoma or Squamous-Cell Head and Neck Cancer | SWOG [swog.org]
- 2. SWOG, S2101, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 3. S2101 | SWOG [swog.org]
- 4. Nivolumab + Cabozantinib for Melanoma · Recruiting Participants for Phase Phase 2
   Clinical Trial 2025 | Power | Power [withpower.com]
- 5. jitc.bmj.com [jitc.bmj.com]



- 6. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Pembrolizumab Plus Ipilimumab Following Anti-PD-1/L1 Failure in Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swog.org [swog.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. iovance.com [iovance.com]
- To cite this document: BenchChem. [S2101 Regimen vs. Alternative Therapies for Refractory Melanoma: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#comparing-s2101-regimen-to-other-treatments-for-refractory-melanoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com